molecular formula C18H14ClN5OS B2599835 N-[(2-CHLOROPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1358802-30-8

N-[(2-CHLOROPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2599835
CAS No.: 1358802-30-8
M. Wt: 383.85
InChI Key: QJOGAFCSVPNZNK-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[4,3-a]quinoxaline core linked to a sulfanyl acetamide moiety substituted with a 2-chlorophenylmethyl group. The triazoloquinoxaline system is a heterocyclic scaffold known for diverse biological activities, including anticonvulsant, anticancer, and phosphodiesterase (PDE) inhibition.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c19-13-6-2-1-5-12(13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-8-4-3-7-14(15)22-18/h1-8,11H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOGAFCSVPNZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the triazoloquinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazoloquinoxaline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and quinoxaline moieties exhibit significant antimicrobial properties. Studies have demonstrated that N-[(2-chlorophenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide shows activity against various bacterial strains and fungi. The mechanism may involve disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation. Molecular docking studies indicate potential interactions with key targets involved in cancer progression, such as protein kinases and transcription factors.

Anti-inflammatory Effects

Preliminary investigations have shown that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of triazole derivatives against resistant strains of bacteria. The results indicated that this compound had a minimum inhibitory concentration comparable to standard antibiotics .
  • Cancer Cell Line Studies : Research conducted at a leading cancer research institute demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing cell cycle arrest at the G1 phase . This suggests its potential as a therapeutic agent in oncology.
  • Inflammation Models : In vivo studies using animal models of inflammation showed significant reduction in edema and inflammatory markers when treated with this compound . These findings support its application in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide involves its interaction with DNA and proteins. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA . This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, it may inhibit specific enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Triazolo-Fused Cores
2.1.1 [1,2,4]Triazolo[4,3-a]Quinoline Derivatives
  • Structure: Replace quinoxaline with quinoline.
  • Activity: Anticonvulsant effects were observed in compounds like 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f), which showed ED50 values of 27.4 mg/kg (MES test) and 22.0 mg/kg (scPTZ test) in mice. The fused triazole ring enhances activity compared to non-fused triazolones .
2.1.2 [1,2,4]Triazolo[4,3-a]Pyrazine Derivatives
  • Structure : Example: N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (Patent compound).
  • Activity: PDE2A inhibitors with IC50 values <100 nM. The triazoloquinoxaline carboxamide in also targets PDE2A, suggesting the core’s suitability for enzyme inhibition .
  • Comparison : The target compound’s sulfanyl acetamide linker may reduce off-target effects compared to carboxamide derivatives.
2.2 Analogues with Sulfanyl Acetamide Linkers
2.2.1 N-(2-Chlorophenyl)-2-{[5-(4-Ethoxyphenyl)-4-Methyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide
  • Structure: Non-fused 1,2,4-triazole with a 4-ethoxyphenyl substituent.
  • Activity: No explicit data, but similar triazole-sulfanyl acetamides are explored for antimicrobial and kinase inhibition .
  • Comparison: The fused triazoloquinoxaline in the target compound likely confers higher conformational rigidity, enhancing binding to flat enzymatic pockets (e.g., PDEs) compared to flexible triazole derivatives .
2.2.2 2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl]Sulfanyl}-N-(2,4,6-Trimethylphenyl)Acetamide
  • Structure : Quinazoline-dione core with sulfanyl acetamide.
  • Activity : Anticonvulsant activity via GABAergic modulation (ED50 = 45 mg/kg in PTZ test) .
  • Comparison: The triazoloquinoxaline core may offer dual mechanisms (e.g., PDE inhibition + anticonvulsant) compared to quinazoline-diones’ singular GABAergic action .
2.3 Substituent Variations
2.3.1 N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-Yl)Acetamide
  • Structure : 2,4-Dichlorophenylmethyl group with quinazoline-dione.
  • Activity: Anticonvulsant ED50 = 32 mg/kg (MES test). The 2,4-dichloro substitution enhances potency over monosubstituted analogues .
  • Comparison : The target compound’s 2-chlorophenyl group may reduce steric hindrance, improving solubility and absorption compared to 2,4-dichloro derivatives.
2.3.2 1-(2-Chlorophenyl)-4-Methyl-N-Adamantyl-[1,2,4]Triazolo[4,3-a]Quinoxaline-8-Carboxamide
  • Structure: Triazoloquinoxaline with carboxamide and adamantyl group.
  • Activity : PDE2A inhibitor (IC50 = 15 nM) .
  • Comparison : The target compound’s sulfanyl acetamide linker may improve metabolic stability over carboxamides, which are prone to hydrolysis.

Research Implications

  • Structural Optimization: The triazoloquinoxaline core demonstrates versatility across targets (PDEs, GABA receptors). Substituting the sulfanyl acetamide with bioisosteres (e.g., amides, ethers) could refine selectivity .
  • Activity Trends: Fused triazole systems enhance anticonvulsant and enzyme inhibition compared to non-fused analogues, likely due to improved π-π stacking and hydrogen bonding .
  • Challenges : The 2-chlorophenyl group may confer hepatotoxicity risks, necessitating pharmacokinetic profiling .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo[4,3-a]quinoxaline core linked to a chlorophenyl group and a sulfanyl acetamide moiety. The structural formula can be represented as follows:

C15H13ClN4S\text{C}_{15}\text{H}_{13}\text{ClN}_4\text{S}

This compound is characterized by its unique heterocyclic structure which is known for various pharmacological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. Inhibiting this enzyme can lead to cytotoxic effects on rapidly dividing cells.
  • Intercalation with DNA : Similar to other triazoloquinoxaline derivatives, this compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may affect various signaling pathways by interacting with specific receptors or enzymes, leading to altered gene expression.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of this compound against several cancer cell lines. The following table summarizes the cytotoxicity results:

Cell LineIC50 (μM)
HepG26.29
HCT-1162.44
Vero>50

These results indicate that the compound exhibits significant cytotoxicity against HepG2 and HCT-116 cell lines while showing lower toxicity towards normal Vero cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the chlorophenyl group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets. Variations in the triazoloquinoxaline core have been shown to affect potency significantly.

Case Studies

  • Inhibition of Topoisomerase II : A study highlighted that derivatives similar to this compound demonstrated effective inhibition of Topo II with IC50 values ranging from 3.50 to 56.40 µM . This suggests potential applications in cancer therapy.
  • Antiviral Activity : Compounds within the same class have been explored for antiviral properties against Tobacco Mosaic Virus (TMV), showing promising results with effective concentrations (EC50) lower than standard antiviral agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:

  • Formation of the Triazoloquinoxaline Core : This involves cyclization reactions using hydrazine derivatives.
  • Introduction of Functional Groups : Chlorophenyl and sulfanyl groups are introduced through nucleophilic substitution reactions under basic conditions.

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